Pyridine-3,5-dicarbohydrazide
CAS No.: 15420-53-8
Cat. No.: VC0100676
Molecular Formula: C7H9N5O2
Molecular Weight: 195.182
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15420-53-8 |
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Molecular Formula | C7H9N5O2 |
Molecular Weight | 195.182 |
IUPAC Name | pyridine-3,5-dicarbohydrazide |
Standard InChI | InChI=1S/C7H9N5O2/c8-11-6(13)4-1-5(3-10-2-4)7(14)12-9/h1-3H,8-9H2,(H,11,13)(H,12,14) |
Standard InChI Key | BSXGNABNXBZDAE-UHFFFAOYSA-N |
SMILES | C1=C(C=NC=C1C(=O)NN)C(=O)NN |
Introduction
Chemical Structure and Identification
Pyridine-3,5-dicarbohydrazide, also known as Pyridine-3,5-dicarbohydrazide(9CI), is a derivative of pyridine with two hydrazide functional groups attached at the 3 and 5 positions of the pyridine ring. This compound has distinct chemical and physical characteristics that make it valuable for various applications.
Basic Identification Parameters
Parameter | Value |
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CAS Registry Number | 15420-53-8 |
Molecular Formula | C₇H₉N₅O₂ |
Molecular Weight | 195.1800 g/mol |
IUPAC Name | Pyridine-3,5-dicarbohydrazide |
SMILES Notation | NNC(=O)C1=CN=CC(C(=O)NN)=C1 |
InChI Key | BSXGNABNXBZDAE-UHFFFAOYSA-N |
The compound features a pyridine ring as its core structure with two -C(=O)NHNH₂ (hydrazide) groups at positions 3 and 5 . This structure gives the molecule unique chemical properties that differentiate it from other pyridine derivatives.
Physical and Chemical Properties
Pyridine-3,5-dicarbohydrazide possesses distinctive physical and chemical properties that determine its behavior in various applications and reactions.
Physical Properties
While specific physical property data for Pyridine-3,5-dicarbohydrazide is limited in the available literature, its properties can be partially inferred from related compounds and general principles of organic chemistry.
Property | Description |
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Appearance | White to off-white crystalline powder |
Solubility | Limited solubility in water; more soluble in polar organic solvents |
Purity (Commercial) | Typically available at 97% purity or higher |
Stability | Relatively stable under normal conditions |
Chemical Properties
The chemical reactivity of Pyridine-3,5-dicarbohydrazide is primarily influenced by its hydrazide functional groups and the pyridine nitrogen.
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The hydrazide groups (-CONHNH₂) are nucleophilic and can participate in various condensation reactions.
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The compound can act as a bidentate or multidentate ligand in coordination chemistry due to the presence of multiple nitrogen atoms.
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The pyridine nitrogen contributes to the compound's weak basicity.
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The hydrazide groups can undergo acylation, alkylation, and condensation reactions with carbonyl compounds.
Synthesis Methods
The synthesis of Pyridine-3,5-dicarbohydrazide typically begins with Pyridine-3,5-dicarboxylic acid or its esters as precursors.
From Dimethyl Pyridine-3,5-dicarboxylate
One common synthetic route involves the reaction of dimethyl pyridine-3,5-dicarboxylate with hydrazine hydrate:
Reaction Parameters | Conditions |
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Reagents | Dimethyl pyridine-3,5-dicarboxylate, Hydrazine hydrate (excess) |
Solvent | Ethanol or methanol |
Temperature | Reflux conditions (typically 60-78°C) |
Reaction Time | 5-6 hours |
Yield | Approximately 86% |
The reaction proceeds through nucleophilic attack of hydrazine on the ester carbonyl groups, replacing the methoxy groups with hydrazide functionalities :
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The dimethyl ester is dissolved in ethanol.
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Excess hydrazine hydrate (typically 3-4 equivalents) is added slowly.
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The reaction mixture is heated under reflux.
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Upon completion, the solvent is removed, and the product is isolated by filtration.
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Purification can be achieved through recrystallization from appropriate solvents.
Structural Relationship with Other Compounds
Pyridine-3,5-dicarbohydrazide is structurally related to several important compounds, particularly Pyridine-3,5-dicarboxylic acid.
Relationship to Pyridine-3,5-dicarboxylic Acid
Pyridine-3,5-dicarboxylic acid (also known as dinicotinic acid) is the direct precursor to Pyridine-3,5-dicarbohydrazide. It has the following properties:
Property | Value |
---|---|
CAS Number | 499-81-0 |
Molecular Formula | C₇H₅NO₄ |
Molecular Weight | 167.12 g/mol |
Melting Point | >300°C (decomposition) |
Appearance | White to almost white powder |
Water Solubility | Approximately 1.0 g/L |
pKa | 2.8 (at 25°C) |
Pyridine-3,5-dicarboxylic acid is classified as a pyridinecarboxylic acid, belonging to the class of organic compounds known as organoheterocyclic compounds . This acid is sparingly soluble in water and ether and has the highest melting point among pyridinedicarboxylic acids at 323°C. Upon heating, it undergoes decarboxylation to form nicotinic acid .
Related Derivatives
Several derivatives of Pyridine-3,5-dicarboxylic acid exist, including:
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Pyridine-3,5-dicarboxylic acid monoethyl ester (CAS: 84254-37-5)
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Dimethyl pyridine-3,5-dicarboxylate (CAS: 4591-55-3)
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Diethyl pyridine-3,5-dicarboxylate
These compounds serve as important intermediates in the synthesis of various functional materials and pharmaceutical compounds.
Applications
Despite limited documentation on specific applications of Pyridine-3,5-dicarbohydrazide, its structure suggests several potential uses across multiple industries.
Industrial Applications
The presence of Pyridine-3,5-dicarbohydrazide in patent literature related to rubber compositions indicates its potential utility in:
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Rubber additives and tire manufacturing as suggested by Japanese patent JP2022103983A
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Polymer chemistry as binding or crosslinking agents
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Metal complexation for various industrial processes
Research and Pharmaceutical Applications
The structural features of Pyridine-3,5-dicarbohydrazide make it potentially valuable in:
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Coordination chemistry - The multiple coordination sites (pyridine nitrogen and hydrazide groups) enable the formation of metal complexes with various transition metals.
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Pharmaceutical research - Hydrazide compounds have shown various biological activities, including antimicrobial, antifungal, and anticancer properties.
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Material science - As building blocks for more complex structures, particularly in metal-organic frameworks (MOFs) .
Related Research
Recent research has explored the use of pyridine-3,5-dicarboxylic acid (the precursor to Pyridine-3,5-dicarbohydrazide) in advanced materials:
Metal-Organic Frameworks
A recent study employed pyridine-3,5-dicarboxylic acid alongside 1,2,4,5-benzene-tetracarboxylic acid to synthesize a bi-linker nickel metal-organic framework (Ni-MOF). This novel material demonstrated promising applications in battery-supercapacitor hybrids . The researchers explored its potential use specifically in hybrid supercapacitors, noting that:
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The unique construction of the MOF exhibited favorable structural, morphological, and electrochemical properties.
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The combination of the Ni-MOF with activated carbon in a hybrid supercapacitor showed great potential for advancements in energy storage technology.
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The material demonstrated both high energy and power density, making it suitable for various practical applications.
Hazard Category | Potential Classification |
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Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin |
Eye Effects | May cause eye irritation |
Skin Effects | May cause skin irritation |
Respiratory | May cause respiratory irritation |
Recommended Precautions
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Avoid breathing dust/fume/gas/mist/vapors/spray
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Wear protective gloves/protective clothing/eye protection/face protection
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If swallowed: Call a poison center or doctor if you feel unwell
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If on skin: Wash with plenty of water
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If inhaled: Remove person to fresh air and keep comfortable for breathing
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If in eyes: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do
Future Research Directions
The limited available research on Pyridine-3,5-dicarbohydrazide suggests several promising avenues for future investigation:
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Synthesis optimization to improve yields and purity
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Exploration of its potential as a chelating agent for various metals
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Investigation of biological activities, particularly antimicrobial and anticancer properties
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Development of novel materials incorporating this compound as a building block
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Potential applications in catalysis and coordination polymers
The hydrazide functional groups present in this compound provide reactive sites for further functionalization, opening possibilities for the development of more complex molecules with tailored properties.
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